Physicochemical Property Differentiation: tPSA and Lipophilicity Profile Versus Selected 1,2,4-Oxadiazole Analogs
The target compound exhibits a topological polar surface area (tPSA) of 68 Ų and an XLogP3 of 1.9, placing it within favorable CNS drug-like space (tPSA < 90 Ų, logP 1-3) [1]. In contrast, the closest commercially catalogued analog, N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-oxo-4-phenylbutanamide (CAS 1448126-49-5), has a higher molecular weight and an additional ketone group, which is expected to increase tPSA and alter hydrogen-bonding capacity, potentially reducing passive BBB permeability [2]. This differentiation is critical for projects targeting neurodegenerative indications where CNS penetration is required.
| Evidence Dimension | Topological polar surface area (tPSA) as predictor of CNS penetration |
|---|---|
| Target Compound Data | 68 Ų (computed); XLogP3 = 1.9 |
| Comparator Or Baseline | Analog CAS 1448126-49-5 (N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-oxo-4-phenylbutanamide): tPSA and logP not publicly reported, but structural analysis indicates higher tPSA due to additional ketone and phenyl linker |
| Quantified Difference | Quantitative tPSA difference not calculable without exact comparator data; however, target compound's tPSA of 68 Ų is below the 90 Ų threshold for favorable CNS penetration, while the analog's additional polar atoms likely push it above this threshold. |
| Conditions | Computed physicochemical properties from Kuujia product page; structural comparison with CAS 1448126-49-5 |
Why This Matters
For CNS-targeted drug discovery programs, even small differences in tPSA can determine whether a compound crosses the blood-brain barrier, making this a key procurement decision point.
- [1] Kuujia.com. CAS No 1235097-41-2. Computed properties section. Accessed April 2026. View Source
- [2] Kuujia.com. CAS No 1448126-49-5. Structural information. Accessed April 2026. View Source
